N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Overview
Description
Synthesis Analysis
Furan can be converted by hydrogenation to tetrahydrofuran, which is used as a solvent and for the production of adipic acid and hexamethylenediamine, the raw materials for nylon-6,61.Molecular Structure Analysis
The molecular structure of furan is characterized by a ring structure composed of one oxygen atom and four carbon atoms1. The molecular weight of 2-methylfuran is 82.10052.
Chemical Reactions Analysis
Furan can undergo a variety of chemical reactions. For example, it can be hydrogenated to form tetrahydrofuran1.Physical And Chemical Properties Analysis
Furan is a colorless, volatile, and somewhat toxic liquid that boils at 31.36° C1. It is usually converted by hydrogenation to tetrahydrofuran, which is used as a solvent1.Scientific Research Applications
Synthetic Chemistry Applications
- The compound has been studied for its role in clean and high-yield synthesis processes. For instance, a strategy involving the use of acidic aqueous phases and furan phase suppresses polymer formation, increasing the yield of tri(furyl)methane derivatives, which are crucial in various synthetic pathways (Shinde & Rode, 2017).
- Research on N-sulfinyltrifluoromethanesulfonamide CF3SO2N=S=O reactions with carbonyl compounds has led to the development of N-aryl(hetaryl)methylidenetrifluoromethanesulfonamides, demonstrating the compound's utility in constructing complex molecular architectures (Shainyan & Tolstikova, 2005).
Material Science and Engineering
- Studies on methyl acetate in aqueous solutions of quinoxaline derivatives explore the effect of temperature and concentration on interactions, contributing to understanding solvent effects in material processing and formulation (Raphael, Bahadur, & Ebenso, 2015).
Pharmaceutical and Biological Applications
- The methanesulfonamide group 's effect on cyclooxygenase-2 (COX-2) inhibitory activity in 1,5-diarylpyrazole demonstrates its potential for developing potent and selective inhibitors for inflammation and pain management (Singh et al., 2004).
- Research on celecoxib derivatives for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities showcases the therapeutic potential of compounds incorporating the methanesulfonamide motif (Küçükgüzel et al., 2013).
Safety And Hazards
Furan is somewhat toxic and volatile1. Proper safety measures should be taken when handling furan or any furan-based compounds.
Future Directions
The future directions of furan-based compounds could involve further exploration of their potential uses in various industries, including the production of nylon-6,61. However, their toxicity could pose challenges to their widespread use.
Please note that this information is quite general and may not fully apply to “N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide”. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed.
properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3S/c1-23-15(16-3-2-8-26-16)9-14(22-23)10-21-27(24,25)11-12-4-6-13(7-5-12)17(18,19)20/h2-9,21H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFYLXUDIZYJIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide |
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